molecular formula C11H6F2O2 B1419992 5-(2,6-Difluorophenyl)furan-2-carbaldehyde CAS No. 1094399-13-9

5-(2,6-Difluorophenyl)furan-2-carbaldehyde

Cat. No. B1419992
M. Wt: 208.16 g/mol
InChI Key: VYTGKPKNJJRJFT-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 1094399-13-9 . It has a molecular weight of 208.16 . It is extensively used in scientific research and experimentation in various fields.


Molecular Structure Analysis

The IUPAC name for this compound is 5-(2,6-difluorophenyl)-2-furaldehyde . The InChI code for this compound is 1S/C11H6F2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-6H .

It is stored at room temperature . The InChI key for this compound is VYTGKPKNJJRJFT-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis and Spectroscopic Characterization

    • Field : Organic Chemistry
    • Application : This compound is used in the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
    • Method : The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
    • Results : Spectral data are given in detail .
  • Material Science

    • Field : Material Science
    • Application : Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
    • Method : Not specified .
    • Results : Not specified .
  • Oxidative Esterification

    • Field : Chemical Engineering
    • Application : In order to determine appropriate support, the catalytic performance of a series of oxide and hydrotalcite-supported Au catalysts was tested in oxidative esterification of DFF .
    • Method : Not specified .
    • Results : Not specified .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-(2,6-difluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTGKPKNJJRJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=C(O2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Difluorophenyl)furan-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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